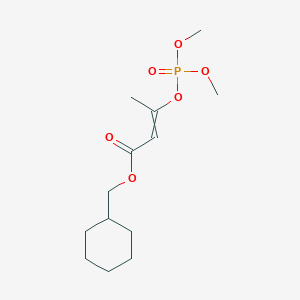
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester is an organic compound with a complex structure that includes a phosphinyloxy group, a butenoic acid moiety, and a cyclohexylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester typically involves multiple steps. One common approach is the esterification of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid with cyclohexylmethanol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Scientific Research Applications
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphine oxides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester involves its interaction with specific molecular targets. The phosphinyloxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The ester moiety allows for easy modification, enabling the compound to interact with different biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethoxyphosphinyloxy)-2-butenoic acid methyl ester
- 3-(Dimethoxyphosphinyloxy)-2-butenoic acid ethyl ester
Uniqueness
3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester is unique due to its cyclohexylmethyl ester group, which imparts different physical and chemical properties compared to its methyl and ethyl ester counterparts
Properties
Molecular Formula |
C13H23O6P |
|---|---|
Molecular Weight |
306.29 g/mol |
IUPAC Name |
cyclohexylmethyl 3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H23O6P/c1-11(19-20(15,16-2)17-3)9-13(14)18-10-12-7-5-4-6-8-12/h9,12H,4-8,10H2,1-3H3 |
InChI Key |
PXANFSAGBVLZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1CCCCC1)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


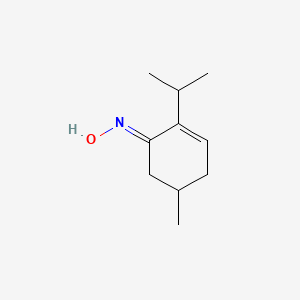

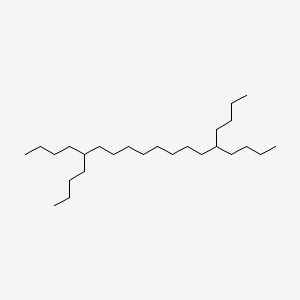
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
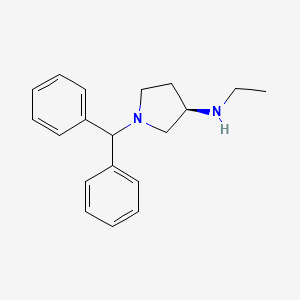

![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
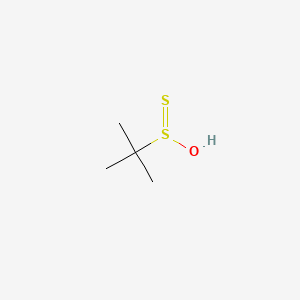
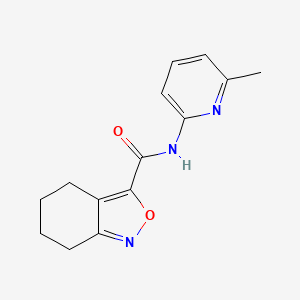
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
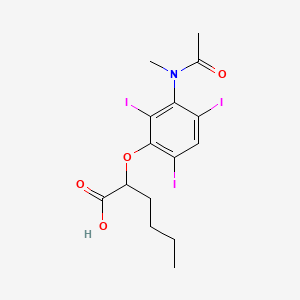
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
